molecular formula C13H18N4O3S B2614534 (E)-N'-(pyridin-4-ylmethylene)morpholine-4-carbothiohydrazide acetate CAS No. 1173579-96-8

(E)-N'-(pyridin-4-ylmethylene)morpholine-4-carbothiohydrazide acetate

Cat. No. B2614534
CAS RN: 1173579-96-8
M. Wt: 310.37
InChI Key: YCWWRMJPYKZSRX-KJEVSKRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(pyridin-4-ylmethylene)morpholine-4-carbothiohydrazide acetate, also known as PMCTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antimicrobial and Antiurease Activities

A study by Bektaş et al. (2012) involved synthesizing morpholine derivatives containing an azole nucleus, including compounds related to (E)-N'-(pyridin-4-ylmethylene)morpholine-4-carbothiohydrazide acetate. These compounds exhibited antimicrobial and antiurease activities, with certain derivatives showing potent activity against M. smegmatis, C. albicans, and S. cerevisiae. Compound 10, in particular, demonstrated significant enzyme inhibition activity with an IC50 of 2.37 ± 0.19 μM (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).

Complexation and Coordination Chemistry

Kasuga et al. (1999) explored the coordination chemistry of morpholine derivatives, including the formation of novel zinc(II) complexes with N'-(2-pyridyl)ethylidene]morpholine-4-carbothiohydrazide. These complexes exhibited unique coordination geometries and potential application in materials science due to their structural properties (Kasuga, Hara, Koumo, Sekino, & Nomiya, 1999).

Fluorescence and Photoluminescence

Diana et al. (2019) reported the synthesis of zinc(II) complexes with pyridinyl-hydrazone ligands, demonstrating intense blue fluorescence in the solid state due to the aggregation-induced emission (AIE) effect. This property makes them promising fluorophores for blue emissive layers in optoelectronic applications (Diana, Panunzi, Tuzi, & Caruso, 2019).

Corrosion Inhibition

Das et al. (2017) synthesized cadmium(II) Schiff base complexes derived from morpholine ligands, including 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine. These complexes were evaluated for their corrosion inhibition properties on mild steel, showing significant protection against corrosion in acidic environments. This study bridges coordination chemistry with materials engineering, offering insights into the development of corrosion inhibitors (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).

properties

IUPAC Name

acetic acid;N-[(E)-pyridin-4-ylmethylideneamino]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.C2H4O2/c17-11(15-5-7-16-8-6-15)14-13-9-10-1-3-12-4-2-10;1-2(3)4/h1-4,9H,5-8H2,(H,14,17);1H3,(H,3,4)/b13-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWWRMJPYKZSRX-KJEVSKRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1COCCN1C(=S)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1COCCN1C(=S)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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